p-Carborane (1,12-dicarba-closo-dodecaborane) fundamental properties
p-Carborane (1,12-dicarba-closo-dodecaborane) fundamental properties
An In-Depth Technical Guide to the Fundamental Properties of p-Carborane (1,12-dicarba-closo-dodecaborane)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
p-Carborane, formally known as 1,12-dicarba-closo-dodecaborane, is a unique organoboron cluster compound with the chemical formula C₂B₁₀H₁₂. It is the para-isomer of the three dicarba-closo-dodecaborane isomers, distinguished by the antipodal positioning of its two carbon atoms within a highly stable icosahedral cage structure.[1][2] This arrangement confers a high degree of symmetry (D₅d), thermal stability, and chemical inertness, making p-carborane a molecule of significant interest.[3][4]
Often regarded as a three-dimensional analog of benzene, p-carborane possesses exceptional properties, including "superhydrophobicity," low toxicity, and a rigid, modular scaffold.[2][5] These characteristics have established it as a valuable building block in materials science for the construction of rigid molecular rods and in medicinal chemistry.[6] In drug development, it serves as a unique pharmacophore and a bioisostere for phenyl rings, capable of enhancing the binding affinity, metabolic stability, and bioavailability of therapeutic agents.[2][7] Its high boron content also makes it a key component in the development of agents for Boron Neutron Capture Therapy (BNCT).[1][5] This guide provides a comprehensive overview of the core properties, characterization, and experimental methodologies related to p-carborane.
Core Physical and Chemical Properties
p-Carborane is a white, crystalline powder characterized by its exceptional stability.[8] It is resistant to air, water, heat, and common oxidizing or reducing agents.[9] Its icosahedral structure is electronically delocalized, resulting in three-dimensional aromaticity.[3] The antipodal arrangement of the carbon atoms results in a non-polar molecule with a calculated dipole moment of 0 D.[4]
Data Presentation: Quantitative Properties
The fundamental physical, structural, and spectroscopic properties of p-carborane are summarized in the tables below. Structural parameters are often derived from quantum chemical calculations due to the complexity of experimental determination for the unsubstituted molecule.
Table 1: Fundamental Physical and Structural Properties of p-Carborane
| Property | Value |
| CAS Number | 20644-12-6 |
| Molecular Formula | C₂H₁₂B₁₀ |
| Molecular Weight | 144.23 g/mol |
| Appearance | White to light yellow powder |
| Melting Point | 259-261 °C (Note: some sources report 200-203 °C) |
| Molecular Symmetry | D₅d |
| Dipole Moment | 0 D (Calculated) |
| C-B Bond Length | ~1.71 - 1.73 Å (Calculated) |
| B-B Bond Length | ~1.77 - 1.79 Å (Calculated) |
| C-H Bond Length | ~1.11 Å (Calculated) |
| B-H Bond Length | ~1.20 Å (Calculated) |
Table 2: Spectroscopic Data for p-Carborane
| Nucleus | Chemical Shift (δ) ppm | Notes |
| ¹¹B | ~ -13 to -15 ppm | A single resonance is expected due to the high symmetry where all ten boron atoms are chemically equivalent. The signal appears as a doublet in proton-coupled spectra due to coupling with the attached hydrogen. Referenced to external BF₃·OEt₂.[1][10] |
| ¹³C | ~ 55 - 60 ppm | A single resonance is observed for the two equivalent cage carbon atoms. The signal is often broadened due to unresolved spin-spin coupling to adjacent boron atoms (¹¹B and ¹⁰B) and isotope-induced chemical shifts (¹Δ¹⁰/¹¹B(¹³C)).[11] Referenced to tetramethylsilane (TMS). |
| ¹H | C-H: ~2.5 - 3.0 ppm | The spectrum shows two main resonances. The downfield signal corresponds to the two equivalent protons on the cage carbons. The upfield signal corresponds to the ten equivalent protons on the boron atoms. Signals are broadened by coupling to boron nuclei.[2] |
Note: NMR spectra of carboranes are complex. ¹H and ¹³C signals are often broadened due to coupling with quadrupolar boron nuclei (¹¹B, I=3/2; ¹⁰B, I=3).[11]
Synthesis and Reactivity
The primary route to p-carborane is through the high-temperature thermal isomerization of its isomers, ortho- and meta-carborane.[4] This process underscores the exceptional thermal stability of the para-isomer, which is the thermodynamic sink in the system.
Reactivity
The reactivity of p-carborane is dominated by the functionalization of its C-H bonds and electrophilic substitution on the B-H vertices.
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C-H Functionalization: The protons on the cage carbons are weakly acidic and can be readily removed by strong bases like n-butyllithium (nBuLi) to form lithiated intermediates. These nucleophilic species can then react with a wide range of electrophiles, allowing for the attachment of functional groups to the carbon vertices.
-
B-H Functionalization: While more challenging than C-H functionalization, the B-H vertices can undergo electrophilic substitution, such as halogenation. This allows for modification of the boron belt of the icosahedral cage.
Applications in Drug Development
p-Carborane's unique combination of properties makes it an attractive pharmacophore in modern drug design.[1]
-
Phenyl Group Bioisostere: Its spherical shape and volume mimic a rotating phenyl ring, allowing it to serve as a metabolically stable, non-planar bioisostere.
-
Hydrophobic Scaffold: The cage is extremely hydrophobic, a property that can be exploited to enhance a drug's affinity for hydrophobic binding pockets in protein targets, potentially increasing potency and altering pharmacokinetics.[7][10]
-
Rigid Linker: The rigid icosahedral structure and the antipodal arrangement of its carbon atoms make it an ideal linker for constructing molecules with precise spatial orientations of functional groups.[6]
-
Boron Neutron Capture Therapy (BNCT): As a boron-rich molecule, p-carborane is a cornerstone for developing BNCT agents. These agents are designed to selectively accumulate in tumor cells, which are then irradiated with thermal neutrons, leading to localized cell death from the resulting nuclear fission reaction.[1][5]
Experimental Protocols
The following sections detail generalized protocols for the synthesis and characterization of p-carborane.
Protocol 1: Synthesis of p-Carborane via Pyrolysis of o-Carborane
This protocol is adapted from the small-scale laboratory procedure for the thermal isomerization of o-carborane.[6] The workflow involves sublimation of the starting material, high-temperature gas-phase isomerization, and chromatographic purification.
Methodology:
-
Apparatus Setup: A pyrolysis apparatus is constructed using a quartz tube packed with quartz wool, placed inside a high-temperature tube furnace. The inlet is connected to a sublimation chamber containing o-carborane and an inert gas (N₂) line. The outlet is connected to a condensation chamber cooled with dry ice/acetone.
-
Inerting: The system is purged with a steady flow of nitrogen gas for at least 45 minutes to eliminate all oxygen.[6]
-
Sublimation & Pyrolysis: The sublimation chamber is heated to ~150 °C to vaporize the o-carborane. The nitrogen stream carries the o-carborane vapor into the pyrolysis tube, which is heated to 700 °C.[6] The residence time in the hot zone is typically kept short (e.g., < 1 minute) to maximize conversion and minimize decomposition.
-
Product Collection: The gas stream exiting the furnace, containing a mixture of m-carborane, p-carborane, and unreacted starting material, is rapidly cooled and condensed in the cold trap.
-
Extraction: After the run, the apparatus is cooled to room temperature. The condensed products are washed from the cold trap with pentane.
-
Purification: The resulting pentane solution is concentrated and loaded onto a chromatography column packed with basic alumina. The mixture is eluted with pentane. p-Carborane has the lowest affinity for alumina and elutes first. Fractions are collected and analyzed by Gas Chromatography (GC) to identify and combine the pure p-carborane fractions.
-
Isolation: The solvent from the pure fractions is removed by evaporation to yield p-carborane as a white solid.
Protocol 2: C-H Functionalization via Lithiation
This is a general procedure for attaching a substituent to one or both carbon atoms of the p-carborane cage.
Methodology:
-
Preparation: p-Carborane is dissolved in a dry, aprotic solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere (N₂ or Argon).
-
Deprotonation: The solution is cooled in an ice bath (0 °C) or a dry ice/acetone bath (-78 °C). One or two equivalents of n-butyllithium (nBuLi) in hexanes are added dropwise to generate the mono- or di-lithiated species, respectively. The reaction is typically stirred for 1-2 hours.
-
Electrophilic Quench: A solution of the desired electrophile (e.g., an alkyl halide, silyl chloride, or aldehyde) in the same solvent is added dropwise at low temperature.
-
Workup: The reaction is allowed to warm to room temperature and stirred for several hours to overnight. It is then quenched by the careful addition of water or a saturated aqueous solution of NH₄Cl.
-
Extraction & Purification: The product is extracted into an organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Protocol 3: Characterization by NMR Spectroscopy
NMR is the primary technique for verifying the identity and purity of p-carborane and its derivatives.[8][11]
Methodology:
-
Sample Preparation: A sample of p-carborane (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, THF-d₈) in a standard NMR tube.
-
¹H NMR: A standard proton NMR spectrum is acquired. The C-H protons will appear as a singlet, while the B-H protons will appear as a broad, complex multiplet due to coupling to the ten boron atoms. For clearer spectra, ¹¹B decoupling can be employed, which collapses the B-H signals into singlets, revealing their chemical shift equivalence.
-
¹³C NMR: A proton-decoupled ¹³C spectrum is acquired. A single, often broad, peak is expected for the two equivalent cage carbons.[11] Long acquisition times may be necessary due to the low natural abundance of ¹³C and potential signal broadening.
-
¹¹B NMR: A proton-decoupled ¹¹B spectrum is acquired. This is the most informative experiment for the boron cage, showing a single sharp resonance for the ten equivalent boron atoms, confirming the high symmetry of the p-isomer.[1] The spectrum should be referenced to an external BF₃·OEt₂ standard.
Protocol 4: Characterization by Single-Crystal X-ray Diffraction
This technique provides definitive proof of structure, including precise bond lengths and angles.
Methodology:
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solution of the purified compound in a suitable solvent or solvent system (e.g., pentane, ethanol/CH₂Cl₂).
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns. The final refined structure provides a detailed three-dimensional model of the molecule in the crystal lattice.
References
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